molecular formula C13H15FN2O3 B12881386 5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide CAS No. 34725-12-7

5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

Cat. No.: B12881386
CAS No.: 34725-12-7
M. Wt: 266.27 g/mol
InChI Key: WPHQEWYFBIBZAY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a carboxamide group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazolidine intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of 5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure and functional groups.

    2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Another compound with a fluorophenyl group, but with different heterocyclic and functional groups.

Uniqueness

5-(4-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific combination of the oxazolidine ring, fluorophenyl group, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

34725-12-7

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C13H15FN2O3/c1-2-7-15-12(17)16-8-11(19-13(16)18)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,17)

InChI Key

WPHQEWYFBIBZAY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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